molecular formula C6H4ClIZn B232942 1-Hydroxy-2-undecen-4-one CAS No. 142450-02-0

1-Hydroxy-2-undecen-4-one

Cat. No.: B232942
CAS No.: 142450-02-0
M. Wt: 184.27 g/mol
InChI Key: MDGJGAIXJUJPTQ-VQHVLOKHSA-N
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Description

1-Hydroxy-2-undecen-4-one is a biochemical research compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . This molecule features hydroxy and ketone functional groups on a carbon chain, making it a potential intermediate in organic synthesis and chemical research. Its structure is part of a broader class of hydroxy-enones, which are of interest in various research fields, including the study of flavor and fragrance compounds due to their structural similarities to other unsaturated alcohols and ketones . As a building block, it can be utilized in the synthesis of more complex molecules for research purposes. Researchers can employ this compound in studies exploring reaction mechanisms, structural characterization, and the development of novel synthetic pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any form of human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-hydroxyundec-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-8-11(13)9-7-10-12/h7,9,12H,2-6,8,10H2,1H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGJGAIXJUJPTQ-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142450-02-0
Record name 1-Hydroxy-2-undecen-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142450020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Structural Classification and Nomenclature of 1 Hydroxy 2 Undecen 4 One Within Oxo Alkenols

1-Hydroxy-2-undecen-4-one is classified as an oxo-alkenol, a designation that arises directly from its constituent functional groups. The molecule features a hydroxyl group (-OH), a carbon-carbon double bond (alkene), and a ketone (C=O), which is also referred to as an oxo group. ucla.eduiupac.org This combination of functionalities on a single carbon backbone makes it a polyfunctional compound.

The systematic nomenclature, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous description of its structure. wikipedia.org The name is deconstructed as follows:

"Undec-" : Indicates a parent chain of eleven carbon atoms.

"-2-en-" : Specifies a carbon-carbon double bond located between the second and third carbon atoms of the chain. wikipedia.org

"-4-one" : Denotes a ketone functional group where the carbonyl carbon is the fourth atom in the chain. wikipedia.orglibretexts.org

"1-Hydroxy-" : Indicates a hydroxyl group (-OH) substituent on the first carbon atom.

According to IUPAC priority rules, the ketone group takes precedence over the alcohol and alkene, hence the "-one" suffix. masterorganicchemistry.com The alcohol is therefore treated as a substituent and named with the "hydroxy-" prefix. The numbering of the carbon chain is initiated from the end that gives the principal functional group (the ketone) the lowest possible number, while also considering the positions of the double bond and the hydroxyl group.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 142450-02-0
Molecular Formula C11H20O2
Molecular Weight 184.28 g/mol
Common Name This compound

This data is compiled from general chemical property databases. chemicalbook.com

Chemical Synthesis and Analog Design Strategies for 1 Hydroxy 2 Undecen 4 One

Methodologies for the Preparation of 1-Hydroxy-2-undecen-4-one

The construction of the this compound framework can be achieved through several established organic synthesis pathways. These routes primarily focus on the strategic formation of the key carbon-carbon bonds and the introduction of the hydroxyl and ketone functionalities with appropriate regioselectivity.

Conventional approaches to γ-hydroxy-α,β-unsaturated ketones like this compound often rely on well-established reactions such as aldol (B89426) condensations, Grignard reactions, and Knoevenagel-type condensations.

One plausible and widely used method is the Aldol Condensation . wikipedia.orgiitk.ac.inmagritek.comthieme-connect.de This reaction would involve the base-catalyzed reaction between two carbonyl compounds. For instance, the enolate of a suitable ketone could react with an aldehyde to form a β-hydroxy ketone, which might then be further elaborated. A crossed aldol condensation between heptanal (B48729) and a protected 3-hydroxyacetone derivative, followed by dehydration and deprotection, could yield the target molecule. The success of crossed aldol reactions often depends on carefully controlling the reaction conditions to prevent self-condensation and ensure the desired product is formed. wikipedia.org

Another fundamental approach involves the Grignard Reaction . acs.orgresearchgate.netorganic-chemistry.org This strategy would entail the addition of an organomagnesium halide to a carbonyl compound. A potential route could involve the reaction of a vinyl Grignard reagent, such as 1-propenylmagnesium bromide, with a protected form of 1-hydroxyoctan-2-one. Alternatively, the addition of heptylmagnesium bromide to a vinylogous ester derivative of acrolein could be explored. acs.orgnih.gov The chemoselectivity of Grignard reagents is a critical factor, particularly when multiple reactive sites are present in the substrate. organic-chemistry.org

A particularly relevant method is the Knoevenagel-type condensation of aldehydes with 1-(arylsulfinyl)alkan-2-ones. organic-chemistry.org This reaction, conducted in the presence of a mild base like diethylamine, directly furnishes 4-hydroxyalk-2-en-1-ones. By analogy, reacting heptanal with 1-(phenylsulfinyl)propan-2-one would yield a sulfoxide (B87167) intermediate, which upon thermal elimination of the sulfinyl group, would produce this compound. This method is noted for its tolerance of various functional groups. organic-chemistry.org

Other methods for generating α,β-unsaturated ketones, which could be adapted, include the tandem hydration/condensation of alkynes with aldehydes over zeolite catalysts or the Wacker oxidation-elimination of homoallylic alcohols. rsc.orgacs.org

Table 1: Comparison of Conventional Synthesis Routes

Synthesis Route Key Reactants Example Advantages Potential Challenges
Aldol Condensation Heptanal + Protected 3-hydroxyacetone C-C bond formation, well-established. wikipedia.org Control of regioselectivity, potential for self-condensation. wikipedia.org
Grignard Reaction Heptylmagnesium bromide + Vinylogous ester Versatile C-C bond formation. organic-chemistry.org Requires protection of hydroxyl group, chemoselectivity issues.

| Knoevenagel-type Condensation | Heptanal + 1-(Phenylsulfinyl)propan-2-one | Direct formation of the γ-hydroxy-α,β-unsaturated ketone core, high functional group tolerance. organic-chemistry.org | Requires preparation of the sulfinyl reagent. |

Achieving stereocontrol in the synthesis of undecenone frameworks is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of the target compound. nih.govnih.gov

For γ-hydroxy ketones, a key strategy involves the chemo- and enantio-selective alkylation of keto aldehydes with dialkylzincs using chiral catalysts like N,N-dibutylnorephedrine (DBNE). rsc.org This provides a non-homoaldol approach to optically active γ-hydroxy ketones with high enantiomeric excess. rsc.org

Direct asymmetric aldol reactions represent another powerful tool. nih.gov By employing chiral catalysts, such as prolinamide-based organocatalysts, it is possible to directly synthesize chiral β-hydroxy ketones from the reaction of a ketone with an aldehyde, often with high enantioselectivity (ee). nih.gov This approach mimics the action of type II aldolases and can be performed in aqueous media. nih.gov

The synthesis of chiral α-hydroxy ketones, which can be precursors, has been achieved through methods like the enantioselective decarboxylative chlorination of β-ketocarboxylic acids followed by nucleophilic substitution. nih.gov This organocatalytic approach avoids direct α-hydroxylation and provides access to tertiary α-hydroxyketones with high enantiopurity. nih.gov

For constructing specific stereoisomers, such as the syn- or anti-diols that might be present in derivatives, methods like Prins cyclization can be employed to generate anti-1,3-diols stereoselectively. researchgate.net Furthermore, palladium-catalyzed reactions of aryl bromides with γ-hydroxy alkenes have been developed for the stereoselective synthesis of substituted tetrahydrofurans, demonstrating advanced control over stereochemistry in related systems. nih.gov

Conventional Organic Synthesis Routes

Synthetic Derivatization and Analog Generation

Creating derivatives and analogs of this compound is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and optimize for desired biological effects.

Rational analog design involves making targeted structural changes to a lead compound to enhance its activity, selectivity, or pharmacokinetic properties. pharmafeatures.comfrontiersin.org For this compound, this can be guided by computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and structure-based drug design (SBDD), particularly if a biological target such as a protein kinase is identified. pharmafeatures.comfrontiersin.orgnih.govresearchgate.net

Key areas for modification in the this compound scaffold include:

The Alkyl Chain (Heptyl Group): The length, branching, and introduction of cyclic fragments or aromatic rings can influence lipophilicity and van der Waals interactions within a target's binding pocket.

The Hydroxyl Group: This group can act as a hydrogen bond donor and acceptor. It can be esterified, etherified, or replaced with other functional groups like amines or thiols to probe the importance of this interaction. Its stereochemistry is also a critical point for modification.

The α,β-Unsaturated Ketone: This Michael acceptor is a reactive electrophilic site that can potentially form covalent bonds with nucleophilic residues (e.g., cysteine) in a biological target. The reactivity can be modulated by introducing substituents at the α or β positions. researchgate.net

The Double Bond: The geometry (E/Z) can be altered, or the bond can be reduced to a single bond or replaced with a triple bond to change the molecule's conformation and electronic properties.

This approach is analogous to the design of bioactive lipid analogs, where modifications to fatty acid chains and polar head groups are systematically performed to understand and improve biological function. oup.comoup.com

Table 2: Rational Design Strategies for this compound Analogs

Modification Site Type of Modification Potential Impact
Heptyl Chain Vary length, introduce branching, add rings Modulate lipophilicity, improve binding affinity
Hydroxyl Group Esterification, etherification, inversion of stereochemistry Alter hydrogen bonding potential, probe active conformation
Unsaturated Ketone α- or β-substitution, reduction of C=C bond Tune electrophilicity, prevent/promote covalent modification

The development of novel synthetic methods allows for the efficient creation of diverse libraries of analogs for biological screening. Solid-phase synthesis, for example, enables the rapid assembly of numerous derivatives. rsc.org

Modern cross-coupling reactions offer powerful tools for derivatization. For example, the alkyl chain could be constructed or modified using palladium-catalyzed reactions. The synthesis of novel 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones, which are also hydroxy-ketone-like structures (N-hydroxyurea), demonstrates how a core scaffold can be elaborated with various substituents on an aromatic ring to build a library of inhibitors. nih.gov

Fragment-based drug design is another contemporary approach where small molecular fragments are identified that bind to a target, and then these fragments are grown or linked together to create more potent leads. frontiersin.orgresearchgate.net For this compound, one could envision synthesizing the "hydroxy-ketone" fragment and the "heptyl chain" fragment separately and then combining them with various linkers or other fragments.

The synthesis of dual-target inhibitors, such as those targeting both tubulin and Src kinase, highlights advanced strategies where a core molecule is modified to interact with two different proteins, potentially leading to synergistic therapeutic effects. nih.gov Derivatives of this compound could be designed with additional pharmacophores to explore such polypharmacology.

Structure Activity Relationship Sar Studies of 1 Hydroxy 2 Undecen 4 One and Analogues

Identification of Key Structural Determinants for Bioactivity

The core structure of 1-Hydroxy-2-undecen-4-one contains several functional groups that are critical determinants of its bioactivity. These include the C1 hydroxyl group, the C4 ketone, the C2-C3 double bond, and the heptyl chain extending from C5.

The Hydroxyl Group: The hydroxyl (-OH) group at the C1 position is a key feature. In many biologically active molecules, hydroxyl groups are critical for interaction with biological targets, primarily by forming hydrogen bonds with amino acid residues in receptor binding sites or enzyme active sites. nih.govresearchgate.netdrugdesign.org SAR studies on various bioactive compounds have demonstrated that the removal or modification (e.g., methylation) of a crucial hydroxyl group can lead to a complete loss of activity. nih.gov This suggests that the C1-hydroxyl group of this compound likely serves as a critical hydrogen bond donor, anchoring the molecule to its biological target. drugdesign.orgnih.gov

The α,β-Unsaturated Ketone Moiety: The conjugated system formed by the C2-C3 double bond and the C4-keto group is arguably the most significant determinant of bioactivity for this class of compounds. This structural motif, known as an enone, functions as a Michael acceptor. fiveable.meresearchgate.net The electron-withdrawing nature of the carbonyl group makes the β-carbon (C3) electrophilic and susceptible to nucleophilic attack from biological molecules, particularly the thiol groups of cysteine residues in proteins. fiveable.meresearchgate.net This ability to form covalent bonds with enzymes or other proteins is a primary mechanism behind the biological effects of many α,β-unsaturated carbonyl compounds. researchgate.netnih.gov The reactivity of this moiety is a central theme in the bioactivity of related natural products like curcumin (B1669340) and the lipid peroxidation product 4-hydroxy-2-nonenal (HNE). mdpi.comnih.gov

Quantitative Analysis of Functional Group Contributions to Activity

Quantitative analysis in SAR involves systematically modifying a lead structure and measuring the resulting changes in biological activity, often expressed as IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values. This allows for a precise understanding of the contribution of different functional groups and substituents.

While specific SAR data for this compound is limited, studies on analogous structures containing an α,β-unsaturated ketone linker provide a clear framework for this type of analysis. For instance, a study on benzofuran (B130515) derivatives linked to various substituted phenyl groups via an enone bridge revealed distinct quantitative effects on antibacterial activity. longdom.org The position and nature of substituents on the phenyl ring led to significant variations in potency against different bacterial strains.

The following interactive table, based on data for C-3 α,β-unsaturated ketone linked benzofuran derivatives, illustrates how functional group modifications can be quantitatively assessed. longdom.org

As shown in the table, placing a hydroxyl group at the C-2' position (ortho) resulted in the highest potency against several bacterial strains, with MIC₈₀ values of 0.78 µg/mL. longdom.org Moving the hydroxyl to the C-3' or C-4' position decreased this activity. longdom.org Furthermore, replacing the hydroxyl group with a methoxy (B1213986) (-OCH₃) group generally led to a significant reduction in antibacterial efficacy. longdom.org This type of quantitative data is essential for building robust SAR models, allowing researchers to discern the precise electronic and steric requirements for optimal bioactivity.

Elucidation of Stereochemical Requirements for Potency and Selectivity

Stereochemistry—the three-dimensional arrangement of atoms—is a critical factor in determining the potency and selectivity of bioactive molecules. For this compound, two key stereochemical features exist: the chirality at the C1 carbon bearing the hydroxyl group, and the geometry (E/Z) of the C2-C3 double bond.

Analogous studies on the lipid peroxidation product 4-hydroxy-2-nonenal (HNE), which shares the α,β-unsaturated hydroxyalkenal core, provide profound insights. HNE is produced biologically as a racemic mixture of 4R and 4S enantiomers. nih.gov Research has shown that biological systems can interact stereoselectively with these enantiomers. For example, the enzyme human thioredoxin preferentially forms adducts with (R)-HNE at its active site cysteine (Cys³²), while another cysteine residue (Cys⁷³) in the same protein shows almost no preference. nih.gov This demonstrates that the specific 3D architecture of an enzyme's active site can dictate its interaction with a specific enantiomer.

The stereoselective formation of adducts is a crucial aspect of the biological impact of such molecules. The table below summarizes the stereochemical configuration of adducts formed between HNE enantiomers and N-acetylcysteine, which serves as a model for the cysteine residues in proteins. nih.gov

Predictive Modeling for SAR Optimization

To accelerate the drug discovery process and rationalize SAR data, researchers increasingly employ computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling. tandfonline.comtandfonline.com QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. tandfonline.com By identifying key molecular descriptors (e.g., electronic, steric, or hydrophobic properties), these models can predict the activity of novel, yet-to-be-synthesized analogues. tandfonline.com

For classes of compounds like α,β-unsaturated ketones, QSAR studies have been successfully used to develop predictive models for various biological activities, including antifungal and acetylcholinesterase inhibitory effects. tandfonline.comnih.gov These models are built using a "training set" of molecules with known activities. Once validated with a "test set," the model can be used to screen virtual libraries of compounds to prioritize the synthesis of the most promising candidates. tandfonline.com

More advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional view of SAR. These methods generate contour maps that visualize regions around a molecule where certain properties are favorable or unfavorable for activity. For example, a map might indicate that a bulky, hydrophobic group is preferred in one area, while a hydrogen bond donor is required in another. Such insights are invaluable for the rational design of more potent and selective inhibitors. nih.gov The development of robust QSAR models for α,β-unsaturated ketones has confirmed that their efficacy is often related to the presence and reactivity of the α,β-unsaturated carbonyl system. researchgate.net This predictive power helps to refine the design of analogues of this compound, optimizing for desired biological effects while minimizing potential off-target interactions.

Advanced Analytical Methodologies for 1 Hydroxy 2 Undecen 4 One Research

Chromatographic and Spectrometric Techniques for Characterization

The structural and qualitative analysis of 1-hydroxy-2-undecen-4-one heavily relies on the synergistic use of chromatographic separation and spectrometric detection. These methods provide detailed information on the molecule's mass, fragmentation patterns, and functional groups.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netderpharmachemica.com Its high separation efficiency and sensitive detection capabilities make it ideal for identifying this compound in intricate biological and environmental samples. nih.gov

Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS offers a solvent-free, sensitive, and accurate method for the analysis of volatile organic compounds (VOCs). frontiersin.org This technique is particularly advantageous for extracting this compound from a sample matrix, concentrating it, and introducing it into the GC-MS system. researchgate.netfrontiersin.org The choice of SPME fiber coating is critical and can be optimized to enhance the extraction efficiency of specific analytes. oup.comresearchgate.net

For enhanced mass accuracy and resolution, gas chromatography-high-resolution time-of-flight mass spectrometry (GC-HRTOF-MS) is employed. uj.ac.zanih.gov This advanced technique provides highly accurate mass measurements, which are instrumental in confirming the elemental composition of this compound and distinguishing it from isobaric interferences. uj.ac.zanih.gov The high data acquisition rates of HRTOF-MS are also beneficial for comprehensive metabolic profiling studies. nih.gov

Table 1: Exemplary GC-MS and GC-HRTOF-MS Parameters for Volatile Compound Analysis

ParameterGC-MSGC-HRTOF-MS
Column HP-5MS (30 m x 0.25 mm x 0.25 µm) oup.comRxi®-5 ms (B15284909) (30 m x 0.25 mm ID x 0.25 μm) uj.ac.zaoup.com
Injector Temperature 250 °C oup.comscielo.br250 °C oup.com
Carrier Gas Helium nih.govoup.comHelium uj.ac.zaoup.com
Flow Rate 1.0 mL/min oup.com1.0 mL/min uj.ac.zaoup.com
Oven Program Initial 50°C (2 min), ramp to 220°C at 8°C/min (2 min hold) oup.comInitial 70°C (0.5 min), ramp to 150°C at 10°C/min (2 min hold), then to 330°C at 10°C/min (3 min hold) uj.ac.zaoup.com
Ion Source Temperature 250 °C oup.com250 °C uj.ac.zaoup.com
Ionization Energy 70 eV nih.govoup.com70 eV uj.ac.zaoup.com
Mass Range (m/z) 50–650 oup.com30–1000 uj.ac.zaoup.com

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for analyzing less volatile or thermally labile compounds, including derivatives of this compound. mdpi.commdpi.com HPLC-MS/MS, in particular, provides excellent selectivity and sensitivity for the quantification of specific analytes in complex mixtures. nih.gov The use of reversed-phase columns, such as C18, is common for the separation of such compounds. scielo.brund.edu Gradient elution with solvents like acetonitrile (B52724) and acidified water allows for the effective separation of a wide range of analytes. scielo.brmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. hyphadiscovery.comresearchgate.net One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of protons and carbons within the molecule. scielo.org.za

For a complete and unambiguous structural assignment, two-dimensional (2D) NMR techniques are employed. Experiments like Correlation Spectroscopy (COSY) reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. hyphadiscovery.com Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying long-range couplings between protons and carbons, which helps in assembling the carbon skeleton of the molecule. nih.gov The Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proton-proton interactions, which is vital for determining the relative stereochemistry. hyphadiscovery.com

Vibrational and electronic spectroscopy offer valuable insights into the functional groups and electronic transitions within this compound.

Infrared (IR) spectroscopy is used to identify characteristic functional groups. scielo.org.za The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) stretching vibration of the ketone would appear as a strong absorption band around 1715 cm⁻¹, and the carbon-carbon double bond (C=C) of the ene-one system would show a stretching vibration in the 1600-1680 cm⁻¹ region. scielo.org.za

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated π-system in this compound. The α,β-unsaturated ketone chromophore is expected to exhibit a characteristic absorption maximum (λmax) in the UV region. For similar structures, this absorption often falls in the range of 220-250 nm. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Quantitative Analysis and Metabolomic Profiling

Accurate quantification of this compound is essential for understanding its biological roles and for metabolomic studies. This requires the development and validation of robust analytical assays.

The development of a quantitative assay for this compound involves optimizing sample preparation, chromatographic separation, and detection parameters to achieve desired sensitivity, specificity, accuracy, and precision. europa.eumdpi.com This process often utilizes techniques like GC-MS or HPLC-MS/MS due to their high selectivity and sensitivity. embrapa.brnih.gov

Validation of the analytical method is performed according to established guidelines to ensure its reliability. europa.eu Key validation parameters include linearity, range, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision (repeatability and intermediate precision). mdpi.comembrapa.br The use of an appropriate internal standard is crucial for correcting variations during sample preparation and analysis. embrapa.br

Table 2: Key Parameters in Analytical Assay Validation

Validation ParameterDescription
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. mdpi.com
Range The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. mdpi.comembrapa.br
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.comembrapa.br
Accuracy The closeness of the test results obtained by the method to the true value. mdpi.comembrapa.br
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. mdpi.comembrapa.br

Comprehensive Metabolite Profiling in Biological Matrices

The comprehensive analysis of this compound and its metabolic products in complex biological samples, such as serum, urine, or tissue extracts, necessitates the use of advanced analytical platforms capable of separating, detecting, and identifying a wide array of chemically diverse molecules. nih.govnih.gov The primary objective of metabolite profiling is to gain a complete picture of the metabolic fate of the parent compound, identifying all significant biotransformation products. nih.gov This process is crucial for understanding the pathways through which the compound is processed in a biological system. The main analytical technologies employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for metabolite profiling due to its high sensitivity and selectivity, making it suitable for analyzing complex mixtures. mdpi.com The process typically involves separating metabolites from the biological matrix using liquid chromatography, followed by ionization and analysis in the mass spectrometer. nih.govnih.gov High-resolution mass spectrometry (HRMS), often with a time-of-flight (TOF) or Orbitrap analyzer, allows for the determination of the elemental composition of unknown metabolites, providing critical clues to their identity. nih.gov Tandem MS (MS/MS) experiments further fragment the metabolite ions, yielding structural information that helps to pinpoint the sites of metabolic modification on the parent molecule. und.edu

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly for volatile and semi-volatile metabolites or those that can be made volatile through chemical derivatization. nih.govnih.gov For a compound like this compound, derivatization of the hydroxyl and ketone groups would likely be necessary to improve its chromatographic behavior and thermal stability. nih.gov GC-MS provides excellent chromatographic resolution and often results in reproducible fragmentation patterns that are useful for library-based identification. core.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary and non-destructive approach. nih.gov While less sensitive than MS, NMR provides unparalleled detail about a molecule's structure. frontiersin.org One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, can elucidate the precise structure of isolated metabolites, confirming the position of functional groups and stereochemistry without the need for authentic standards in all cases. nih.govnih.gov

Research Findings

While specific studies detailing the comprehensive metabolite profile of this compound are not extensively published, the metabolic fate can be predicted based on established biotransformation pathways for similar α,β-unsaturated ketones and alcohols. The primary metabolic transformations would likely involve Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Reactions:

Reduction: The ketone group at the C-4 position could be reduced to a secondary alcohol, forming a diol metabolite (1,4-dihydroxy-2-undecene). The carbon-carbon double bond at the C-2 position could also be reduced.

Oxidation: The primary alcohol at the C-1 position could be oxidized to an aldehyde and subsequently to a carboxylic acid.

Phase II Reactions:

Glucuronidation: The hydroxyl group(s) are common sites for conjugation with glucuronic acid.

Sulfation: Conjugation with a sulfonate group at the hydroxyl positions is another likely pathway.

Glutathione (B108866) Conjugation: The electrophilic β-carbon of the α,β-unsaturated ketone system is susceptible to nucleophilic attack by glutathione (GSH), a common detoxification pathway for such structures. nih.gov This conjugate would then be further metabolized to mercapturic acid and excreted. nih.gov

The following tables summarize potential metabolites and the analytical methods used for their identification.

Table 1: Potential Metabolites of this compound in Biological Matrices

Metabolic PathwayPotential Metabolite NameExpected Modification
Phase I: Reduction (Ketone)Undec-2-ene-1,4-diolReduction of C4-ketone to a hydroxyl group
Phase I: Reduction (Alkene)1-Hydroxyundecan-4-oneSaturation of the C2-C3 double bond
Phase I: Oxidation (Alcohol)4-Oxo-2-undecenoic acidOxidation of the C1-hydroxyl group
Phase II: GlucuronidationThis compound glucuronideConjugation of glucuronic acid at the C1-hydroxyl
Phase II: Glutathione ConjugationGlutathionyl-1-hydroxyundecan-4-oneAddition of glutathione at the C3 position
Phase II: Mercapturic Acid FormationMercapturic acid of 1-hydroxyundecan-4-oneFurther metabolism of the glutathione conjugate

Table 2: Application of Analytical Methodologies for Metabolite Profiling

Analytical PlatformApplication in Metabolite ProfilingStrengthsLimitations
LC-MS/MSPrimary tool for untargeted and targeted screening of metabolites in biofluids. mdpi.com Detects both Phase I and Phase II metabolites.High sensitivity and selectivity; suitable for non-volatile and polar compounds. nih.govIon suppression effects from matrix; structural isomers can be difficult to distinguish.
GC-MSAnalysis of volatile metabolites or those made volatile by derivatization. nih.gov Effective for profiling smaller, less polar Phase I metabolites.Excellent chromatographic resolution; extensive, standardized spectral libraries for identification. nih.govRequires derivatization for non-volatile compounds, which adds sample preparation steps. nih.gov
NMR SpectroscopyUsed for structural elucidation of unknown metabolites after isolation or in complex mixtures. nih.gov Confirms molecular structure and stereochemistry. frontiersin.orgNon-destructive; provides unambiguous structural information; highly quantitative. nih.govRelatively low sensitivity compared to MS; requires higher concentrations of analyte. mdpi.com

Computational Chemistry and in Silico Approaches to 1 Hydroxy 2 Undecen 4 One

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). biorxiv.orgjscimedcentral.com This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target. jscimedcentral.commdpi.com The primary objective is to identify the most stable ligand-receptor complex by calculating the binding free energy. jscimedcentral.com

In a representative study on a related chalcone (B49325), 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, molecular docking was employed to evaluate its inhibitory potential against the penicillin-binding proteins (PBP) of Staphylococcus aureus bacteria. mdpi.comnih.gov The analysis revealed that the compound's carbonyl group was critical for its activity, forming multiple hydrogen bonds and van der Waals interactions within the protein's active site. mdpi.comnih.gov The simulation calculated a strong binding energy, suggesting significant inhibitory potential. mdpi.com This type of analysis for 1-Hydroxy-2-undecen-4-one could similarly identify potential protein targets and elucidate the key structural features responsible for binding, such as its hydroxyl and carbonyl groups.

Table 1: Example Molecular Docking Results for a Structurally Related Chalcone

This table presents docking results from a study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one against the penicillin-binding protein of S. aureus, illustrating typical data generated from such analyses. mdpi.com

ParameterValueSignificance
Binding Energy-7.40 kcal/molIndicates a strong and stable binding affinity between the ligand and the protein target.
Inhibition Constant (Ki)3.74 µMA low value suggesting high inhibition efficiency against the target protein.
Key Interacting ResiduesNot specifiedIdentifies specific amino acids in the receptor's active site that form bonds with the ligand.
Number of H-Bonds3Indicates a significant contribution from hydrogen bonding to the stability of the complex.

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory)

Quantum chemical calculations are used to investigate the electronic structure and reactivity of molecules. scielo.org.bo Density Functional Theory (DFT) is a widely used method in this field due to its balance of accuracy and computational efficiency. scielo.org.boscirp.org DFT calculations can determine various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.net

Other quantum chemical parameters such as electronegativity, hardness, softness, and the electrophilicity index can also be calculated to describe a molecule's chemical behavior. mdpi.comnih.gov For instance, studies on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one using DFT at the B3LYP/6-311G** level of theory have shown that the oxygen atoms and the π-system are key sites for electrophilic attacks, indicating high chemical reactivity. mdpi.comnih.gov Applying DFT to this compound would allow for the optimization of its molecular structure and the calculation of its electronic properties, providing a theoretical foundation for understanding its stability and reaction mechanisms.

Table 2: Example Quantum Chemical Parameters Calculated via DFT

The following data for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one illustrates the types of electronic properties and reactivity descriptors that can be obtained through DFT calculations. mdpi.com

Quantum Chemical ParameterCalculated Value (eV)Interpretation
EHOMO (Highest Occupied Molecular Orbital Energy)-6.15Energy of the outermost electron orbital; relates to the ability to donate electrons.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)-2.58Energy of the lowest empty orbital; relates to the ability to accept electrons.
Energy Gap (ΔE)3.57Difference between LUMO and HOMO; indicates chemical reactivity and stability.
Electronegativity (χ)4.36A measure of the atom's ability to attract shared electrons.
Chemical Hardness (η)1.78Measures resistance to change in electron configuration.
Chemical Softness (S)0.56The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω)5.33Measures the propensity of a species to accept electrons.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com An MD simulation provides detailed information on the conformational changes and flexibility of a molecule or a ligand-receptor complex. nih.govnih.gov These simulations are valuable for validating the stability of docking poses and understanding the dynamic behavior of a ligand within a protein's binding site. nih.gov

Typically, an MD simulation starts with a docked protein-ligand structure and simulates its movement over a set period, often nanoseconds, using force fields like CHARMM or AMBER. mdpi.comnih.gov Key analyses include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex and using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) to estimate binding free energies. nih.govfrontiersin.org For this compound, MD simulations could be used to study its conformational preferences in different solvents or to evaluate the stability of its interactions with potential biological targets, providing a more dynamic picture than static docking models.

Table 3: Example Binding Free Energy Components from an MD Simulation

This table shows representative binding free energy data (MM-GBSA) for a potential inhibitor, illustrating how MD simulations can break down the energetic contributions to ligand binding. nih.gov

Energy ComponentValue (kcal/mol)Description
Van der Waals Energy-145.21Contribution from van der Waals forces.
Electrostatic Energy-35.87Contribution from electrostatic interactions.
Polar Solvation Energy60.15Energy required to desolvate the polar parts of the molecule.
Nonpolar Solvation Energy-10.79Energy related to the hydrophobic effect.
Total Binding Free Energy (ΔGbind) -130.82 The overall predicted free energy of binding.

Bioinformatics and Cheminformatics Applications for Activity Prediction

Bioinformatics and cheminformatics leverage computational databases and algorithms to predict the biological activities and physicochemical properties of molecules based on their structure. molinspiration.com These tools can screen virtual libraries of compounds against biological targets or predict a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

For a novel or uncharacterized compound like this compound, cheminformatics tools can provide initial predictions of its drug-likeness and potential biological roles. For example, software can calculate bioactivity scores, which suggest the likelihood of a molecule acting as a GPCR ligand, ion channel modulator, kinase inhibitor, or other enzyme inhibitor. molinspiration.com These predictions are based on comparisons with large databases of known active compounds. While these in silico predictions require experimental validation, they are invaluable for prioritizing compounds for synthesis and testing.

Table 4: Example of Predicted Bioactivity Scores from Cheminformatics

This table illustrates the type of predictive data that can be generated for a compound using cheminformatics platforms to estimate its potential for various biological targets. molinspiration.com

Activity TypePredicted ScoreInterpretation (General)
GPCR Ligand-0.15A score > 0 suggests a higher probability of being active.
Ion Channel Modulator-0.30A score > 0 suggests a higher probability of being active.
Kinase Inhibitor-0.50A score > 0 suggests a higher probability of being active.
Nuclear Receptor Ligand0.10Suggests a moderate probability of interacting with nuclear receptors.
Protease Inhibitor-0.25A score > 0 suggests a higher probability of being active.
Enzyme Inhibitor0.20Suggests a moderate probability of acting as an enzyme inhibitor.

Future Directions and Research Opportunities for 1 Hydroxy 2 Undecen 4 One

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The structural motifs present in 1-hydroxy-2-undecen-4-one, including a hydroxyl group, a carbon-carbon double bond, and a ketone group, suggest a high potential for diverse biological activities. ontosight.ai Future research should systematically screen this compound for a wide range of therapeutic properties.

Antimicrobial and Antifungal Properties: Related alkenones have demonstrated antimicrobial and antifungal activities. ontosight.ai It is plausible that this compound could be effective against various pathogens, including drug-resistant strains. Future studies could involve broad-spectrum screening against a panel of bacteria and fungi of clinical relevance. The marine bacterium Pseudomonas fluorescens produces compounds with activity against methicillin-resistant Staphylococcus aureus, highlighting the potential for discovering novel anti-infectives from natural sources. nih.gov

Anticancer and Cytotoxic Potential: The cytotoxicity of structurally related compounds, such as certain alkyl-4-quinolones, against cancer cell lines like HeLa and MCF-7 has been documented. mdpi.com For instance, 1-hydroxy-2-(non-2-enyl)-3-methyl-4-quinolone showed significant cytotoxicity against HeLa S3 cells. mdpi.com This suggests that this compound should be investigated for its potential anticancer effects on various human cancer cell lines. Mechanistic studies could then elucidate its mode of action, such as the induction of apoptosis or inhibition of cell proliferation. mdpi.com

Anti-inflammatory and Immunomodulatory Effects: Many natural products possessing unsaturated ketone moieties exhibit anti-inflammatory properties. mdpi.comnih.gov Research could explore the ability of this compound to modulate inflammatory pathways, for example, by inhibiting the production of pro-inflammatory cytokines or enzymes like cyclooxygenases (COX). nih.gov

Antimalarial and Antiparasitic Activity: Quinolones and other compounds isolated from sponge-associated Pseudomonas species have shown activity against the malaria parasite Plasmodium falciparum. mdpi.com Given the structural similarities, screening this compound for antimalarial and other antiparasitic activities is a promising avenue.

Sustainable Production Strategies, including Biotechnological Approaches

The advancement of research on this compound is contingent on its reliable and sustainable supply. While chemical synthesis is an option, biotechnological routes offer a more environmentally friendly and potentially cost-effective alternative. ontosight.ainih.gov

Microbial Fermentation: A significant opportunity lies in harnessing microorganisms as cellular factories. Researchers have successfully engineered bacteria like Pseudomonas to produce 1-undecene (B165158), a precursor molecule, from renewable feedstocks like fatty acids. nih.gov Future work could focus on identifying the natural producer of this compound or engineering a heterologous host (like E. coli or yeast) with the necessary biosynthetic genes. This would involve discovering and characterizing the enzymes responsible for the specific hydroxylation and oxidation steps.

Enzymatic Synthesis: The enzymes involved in the biosynthesis of this compound, likely belonging to classes such as monooxygenases (e.g., P450s) and dehydrogenases, could be isolated and used for in vitro biocatalysis. acs.org This approach allows for high specificity and avoids the complexities of cell-based systems. Recombinant enzymes could be produced in large quantities and immobilized for use in bioreactors, offering a scalable and controlled production process. mdpi.com

Metabolic Engineering: Systems metabolic engineering can be applied to optimize microbial strains for enhanced production. diva-portal.org This involves identifying and overcoming metabolic bottlenecks in the biosynthetic pathway, redirecting carbon flux towards the desired product, and improving the host's tolerance to the compound. diva-portal.org

Integrated Omics Data Analysis for Systems-Level Understanding

To fully comprehend the biological role and potential of this compound, a systems-level understanding is crucial. Integrated "omics" approaches can provide a holistic view of the compound's biosynthesis and its effects on biological systems. nih.govresearchgate.net

Genomics and Transcriptomics: Sequencing the genome of the producing organism can help identify the biosynthetic gene cluster (BGC) responsible for the synthesis of this compound. researchgate.net Transcriptomic analysis (e.g., RNA-Seq) can then reveal how the expression of these genes is regulated under different conditions and can help elucidate the compound's mechanism of action by studying changes in gene expression in target cells upon exposure. frontiersin.org

Proteomics: Proteomic studies can identify the proteins that are differentially expressed in response to the compound, providing insights into its molecular targets and the pathways it modulates. researchgate.net This can help in understanding mechanisms of toxicity or therapeutic action.

Metabolomics: Untargeted and targeted metabolomics can be used to map the complete biosynthetic pathway of this compound and identify precursor molecules and intermediates. nih.gov In target organisms, metabolomics can reveal the metabolic perturbations caused by the compound, offering a detailed picture of its physiological impact. researchgate.netnih.gov Network pharmacology is a powerful computational approach that integrates omics data to explore the complex interactions between compounds and biological systems, helping to predict targets and understand therapeutic mechanisms. nih.gov

Development of Advanced Research Tools and Methodologies for Undecenone Studies

Progress in understanding and utilizing this compound will be accelerated by the development and application of advanced research tools and methodologies. nih.govmdpi.com

Advanced Analytical Techniques: High-resolution separation and detection techniques are essential for the isolation, identification, and quantification of this compound and its metabolites. The coupling of liquid chromatography (LC) or gas chromatography (GC) with high-resolution mass spectrometry (MS/MS) is a powerful tool for this purpose. scielo.brnih.gov The development of specific analytical methods optimized for undecenones will be critical.

High-Throughput Screening (HTS) Platforms: To explore the full range of biological activities, HTS assays are necessary. nih.govmdpi.com These platforms can rapidly screen the compound against large libraries of biological targets, such as enzymes and receptors, or in various cell-based models of disease.

Computational and Bioinformatic Tools: In silico methods, such as molecular docking, can predict the binding of this compound to potential protein targets, helping to prioritize experimental validation. nih.gov Databases and bioinformatic tools are crucial for managing and analyzing the large datasets generated by omics studies, facilitating the identification of biosynthetic gene clusters and the elucidation of biological networks. cusabio.com

Advanced In Vitro Models: The use of more complex and physiologically relevant in vitro models, such as 3D organoids and microphysiological systems ("organs-on-a-chip"), can provide more accurate predictions of the compound's efficacy and toxicity in humans. nih.gov These models can be used to study developmental toxicity, hepatotoxicity, and other complex biological responses. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.